

Percoll composition and physical properties for researchers

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Compound of Interest

Compound Name: *Perfucol*

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Percoll: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Percoll is an invaluable tool for the separation of cells, organelles, and other subcellular particles by density gradient centrifugation. This guide provides an in-depth overview of Percoll's composition, physical properties, and detailed experimental protocols to ensure its effective application in your research.

Core Composition and Properties of Percoll

Percoll is a colloidal suspension of silica particles, which are coated to render them non-toxic and suitable for use with biological materials. The two primary forms of Percoll are distinguished by their coating: one utilizes polyvinylpyrrolidone (PVP) and the other a covalently linked silane.^{[1][2]} This coating prevents the silica particles from adhering to membranes and makes Percoll chemically inert.^[3]

The silica particles in Percoll are 15–30 nm in diameter.^{[4][5][6]} Due to the heterogeneity in particle size, centrifugation of Percoll solutions results in the spontaneous formation of a smooth density gradient.^{[4][6]} This property allows for the isopycnic banding of biological materials, where they settle at a point in the gradient that matches their own buoyant density.^[4]

Physical Properties

The physical characteristics of Percoll are critical to its function in density gradient centrifugation. These properties are summarized in the table below.

Property	Percoll (PVP-coated)	Percoll PLUS (Silane-coated)
Composition	Silica sol with non-dialyzable PVP coating	Silica sol with covalently linked silane
Density	1.130 ± 0.005 g/mL	1.130 ± 0.005 g/mL
Viscosity	< 15 cP at 20°C	< 15 cP at 20°C
Osmolality	< 25 mOsm/kg H ₂ O	< 30 mOsm/kg H ₂ O
pH	9.0 ± 0.5 at 20°C	9.4 ± 0.5
Conductivity	< 100 mS/m	-
Endotoxin Level	-	< 2 EU/mL

Data sourced from multiple product information sheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

A key feature of Percoll is its low osmolality, which allows researchers to adjust the tonicity of the gradient to match physiological conditions without significant interference from the medium itself.[\[1\]](#)[\[4\]](#)[\[6\]](#) This is crucial for maintaining the viability and integrity of cells and organelles during separation.[\[4\]](#)[\[6\]](#) Percoll is stable over a pH range of 5.5 to 10.0, but may gel at a pH below 5.5 or in the presence of divalent cations, especially at elevated temperatures.[\[2\]](#)[\[4\]](#)

Experimental Protocols

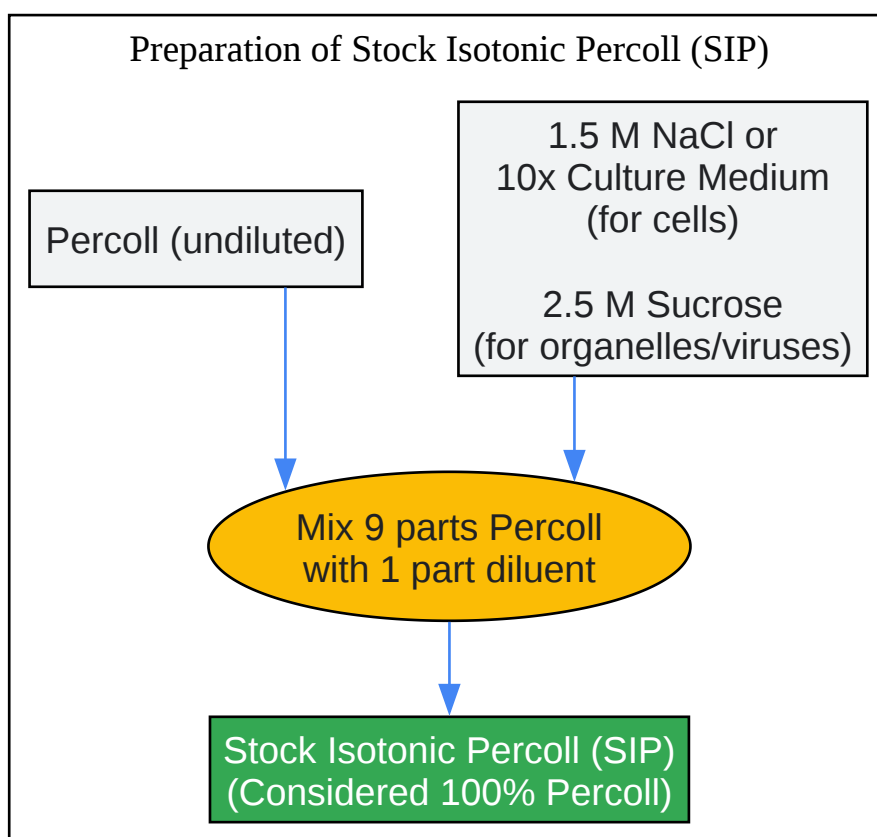
Preparation of Stock Isotonic Percoll (SIP)

To prevent cells from shrinking or swelling, Percoll must be made isotonic to the biological sample. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.

Methodology:

- To prepare a SIP solution for mammalian cells, mix 9 parts of Percoll (from the bottle) with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[\[1\]](#)[\[8\]](#)

- For subcellular particles or viruses that may aggregate in the presence of salts, prepare the SIP by mixing 9 parts of Percoll with 1 part of 2.5 M sucrose.[1][8]
- Thoroughly mix the solution by inversion. This solution is now considered 100% Percoll for the purpose of further dilutions.
- For precise applications, it is recommended to verify the final osmolality of the SIP solution using an osmometer.[1][4]



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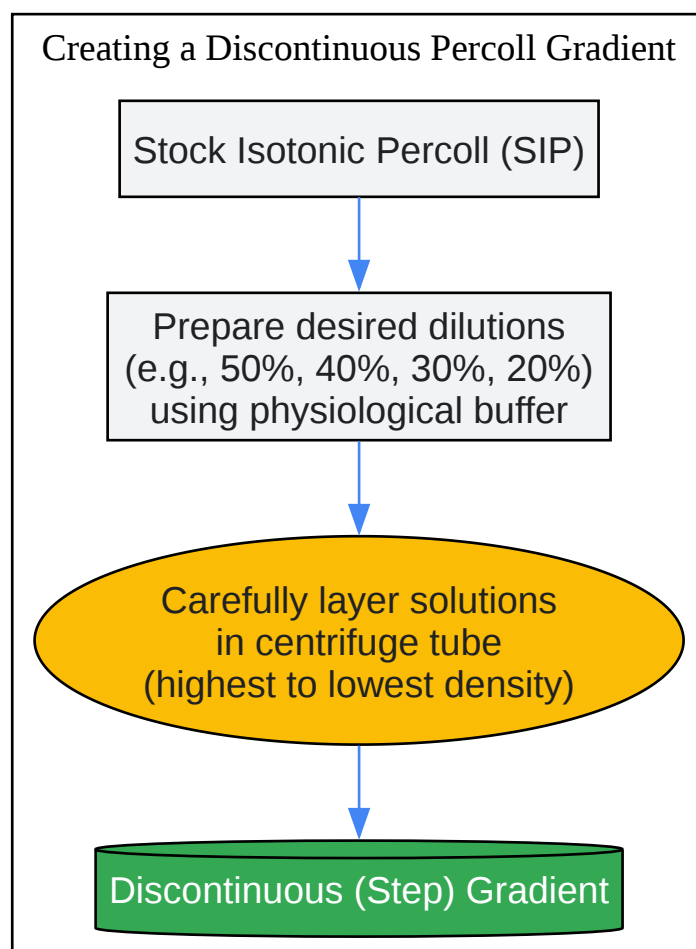
Preparation of Stock Isotonic Percoll (SIP).

Creating a Discontinuous (Step) Percoll Gradient

Discontinuous gradients are created by layering solutions of decreasing Percoll concentrations. This method is effective for separating distinct cell populations.

Methodology:

- Prepare a range of Percoll dilutions (e.g., 20%, 30%, 40%, 50%) from your SIP solution using an appropriate physiological buffer (e.g., 0.15 M NaCl, PBS, or HBSS).[\[9\]](#)[\[10\]](#)
- In a centrifuge tube, carefully layer the Percoll solutions, starting with the highest concentration (densest layer) at the bottom.[\[9\]](#)[\[10\]](#)
- Gently add each subsequent layer of decreasing concentration on top of the previous one, taking care not to disturb the interfaces between the layers.[\[9\]](#)[\[10\]](#)
- The prepared gradient can be stored on ice until the cell suspension is ready to be loaded.



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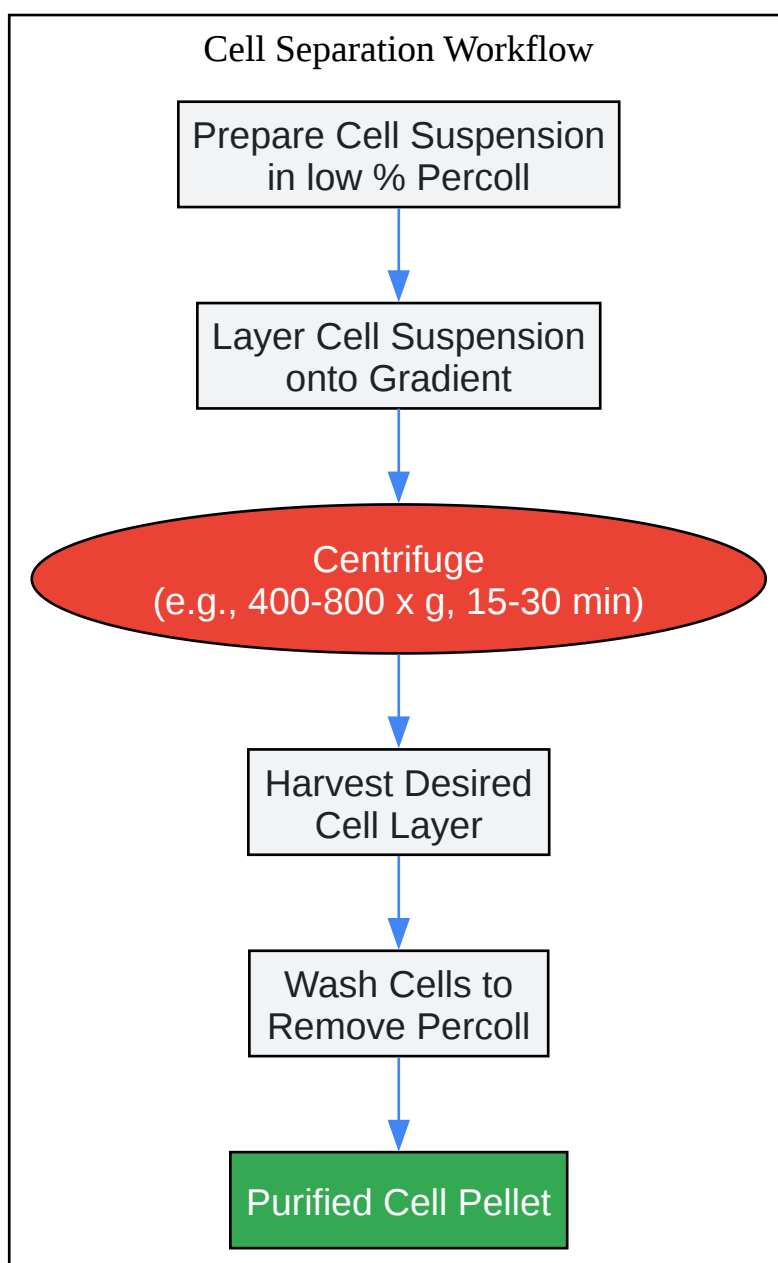
Creating a Discontinuous Percoll Gradient.

General Protocol for Cell Separation using a Percoll Gradient

This protocol outlines the general steps for isolating cells using a pre-formed discontinuous Percoll gradient.

Methodology:

- **Prepare Cell Suspension:** Harvest cells and wash them once with a suitable buffer like 1X PBS. Resuspend the cell pellet in the lowest percentage Percoll solution to be used in the gradient (e.g., 20%) at a concentration of approximately 10-15 million cells/mL.[\[10\]](#)
- **Load Cells:** Carefully layer the cell suspension onto the top of the pre-formed Percoll gradient.[\[10\]](#)
- **Centrifugation:** Place the tube in a swinging bucket rotor and centrifuge. Typical conditions for cell separation are 400-800 x g for 15-30 minutes at a controlled temperature (e.g., 4°C or 18°C), often with the brake off to prevent disruption of the separated layers.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Harvest Cells:** After centrifugation, distinct layers of cells will be visible at the interfaces of the different Percoll concentrations. Carefully aspirate the desired cell layer using a pipette.[\[10\]](#)[\[11\]](#)
- **Wash Cells:** Transfer the collected cells to a new tube and dilute with at least 4-5 volumes of a physiological buffer to wash away the Percoll.[\[10\]](#)
- **Final Centrifugation:** Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and remove the supernatant. The purified cell pellet is now ready for downstream applications.[\[10\]](#)



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General Cell Separation Workflow using Percoll.

Applications in Research

Percoll gradients are widely used for a variety of separation tasks in biological research.

Isolation of Mononuclear Cells

A common application is the isolation of peripheral blood mononuclear cells (PBMCs). By layering diluted blood over a Percoll gradient, centrifugation separates erythrocytes and granulocytes, which have a higher density, from the mononuclear cells that remain at the plasma-Percoll interface.[13] Similar protocols are adapted for isolating mononuclear cells from other tissues, such as the brain and spinal cord.[3][11]

Purification of Organelles

Percoll is also effective for the isolation of subcellular organelles, such as mitochondria and synaptosomes.[6][14][15] For these applications, sucrose is typically used to prepare the isotonic Percoll solution to avoid the aggregation of organelles that can occur in the presence of salts.[1][2]

Virus Purification

The purification of viruses can be achieved using Percoll gradients.[5] The gentle centrifugation conditions that can be used with Percoll are advantageous for maintaining the integrity of viral particles.[16] The gradient can be formed in situ by centrifuging the virus-Percoll mixture at high speeds, or a pre-formed gradient can be used.[5][17]

Storage and Handling

Percoll should be stored at 2-8°C.[4] It is aseptically filled and can be stored for up to two years in an unopened container.[4] If frozen, gradients may form upon thawing, requiring the solution to be mixed before use.[3] Percoll can be autoclaved at 120°C for 30 minutes without altering its properties, but this must be done before the addition of salts or sucrose to prevent gelling or caramelization.[2][4]

While Percoll is generally considered non-toxic, it is important to handle it in accordance with good laboratory practices.[4][14] Always consult the Safety Data Sheet (SDS) for detailed safety information.[4][14]

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